(2-Bromoethoxy)ethyne
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Overview
Description
(2-Bromoethoxy)ethyne is an organic compound characterized by the presence of a bromoethoxy group attached to an ethyne (acetylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)ethyne can be synthesized through multiple-step reactions starting from simpler organic molecules. One common method involves the reaction of 1,2-dibromoethane with potassium hydroxide in an alcoholic solution to form ethyne, which is then further reacted with bromoethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The triple bond in the ethyne moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophilic reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of ethoxyethyne derivatives.
Addition: Formation of dihaloethanes or hydrogenated products.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
(2-Bromoethoxy)ethyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromoethoxy)ethyne involves its reactivity with various nucleophiles and electrophiles. The bromoethoxy group can undergo nucleophilic substitution, while the ethyne moiety can participate in addition reactions. These reactions are facilitated by the electronic properties of the triple bond and the bromine atom, which make the compound highly reactive under suitable conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
(2-Bromoethoxy)ethyne is unique due to its combination of a bromoethoxy group and an ethyne backbone, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
53264-15-6 |
---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
1-bromo-2-ethynoxyethane |
InChI |
InChI=1S/C4H5BrO/c1-2-6-4-3-5/h1H,3-4H2 |
InChI Key |
IRBWWZAYBPUHLB-UHFFFAOYSA-N |
Canonical SMILES |
C#COCCBr |
Origin of Product |
United States |
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